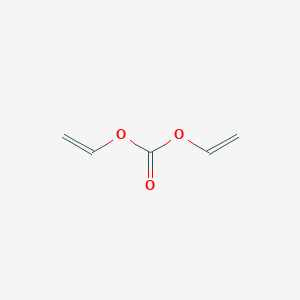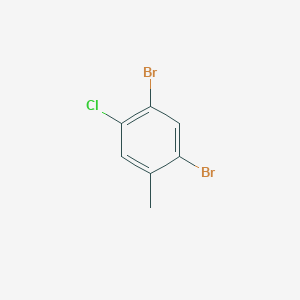
5-Chloro-2,4-dibromotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-dibromotoluene: is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms at the 5th, 2nd, and 4th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dibromotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 5-chloro-2-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,4-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler toluene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 5-chloro-2,4-dibromobenzoic acid or 5-chloro-2,4-dibromobenzaldehyde.
Reduction: Products include simpler toluene derivatives with fewer halogen atoms.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2,4-dibromotoluene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties that can be explored for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and polymer additives. Its halogenated structure imparts desirable properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,4-dibromotoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved are determined by the nature of the reaction, such as nucleophilic substitution or oxidation.
Comparaison Avec Des Composés Similaires
4-Chloro-3,5-dibromotoluene: Similar in structure but with different substitution patterns.
2-Chloro-3,5-dibromotoluene: Another isomer with chlorine and bromine atoms at different positions.
5-Bromo-2-chloro-4-methoxycarbonylbenzoic acid: A related compound with additional functional groups.
Uniqueness: 5-Chloro-2,4-dibromotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and the development of specialized chemical products.
Propriétés
Formule moléculaire |
C7H5Br2Cl |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
1,5-dibromo-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
Clé InChI |
NYKJNEOPRRCYLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


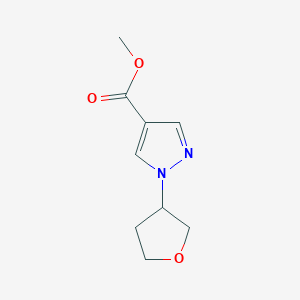


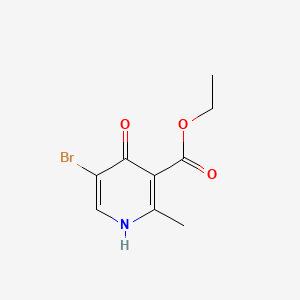

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
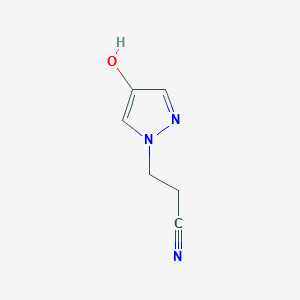
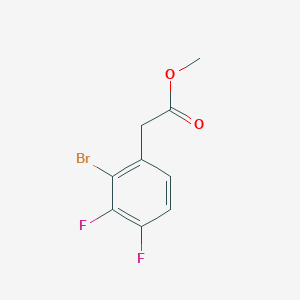
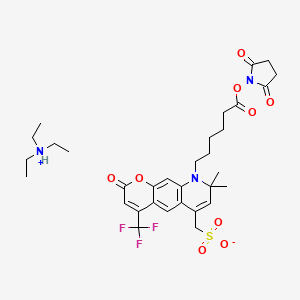
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
